molecular formula C16H23N3S B10945867 5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione

5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B10945867
M. Wt: 289.4 g/mol
InChI Key: HHQAKJWUVQMZCH-UHFFFAOYSA-N
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Description

5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C16H23N3S It is known for its unique structure, which includes a triazinane ring substituted with benzyl and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of benzylamine and cyclohexylamine with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: A variety of substituted triazinane derivatives.

Scientific Research Applications

5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and other biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
  • 1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione

Uniqueness

5-Benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

5-benzyl-1-cyclohexyl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H23N3S/c20-16-17-12-18(11-14-7-3-1-4-8-14)13-19(16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20)

InChI Key

HHQAKJWUVQMZCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CN(CNC2=S)CC3=CC=CC=C3

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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